molecular formula C28H24F3N3O6S B560426 N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate CAS No. 1338443-27-8

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate

Cat. No. B560426
M. Wt: 587.5668696
InChI Key: PMAMDXBXQJIVJC-UHFFFAOYSA-N
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Description

  • Chemical Structure : It consists of a picolinamide core with a trifluoromethylbenzamido group and a phenoxy substituent .

Synthesis Analysis

  • Tosylation : Tosylate the compound to enhance its stability and solubility .

Molecular Structure Analysis

The molecular structure of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide Tosylate reveals its three-dimensional arrangement, bond angles, and functional groups. Further studies using techniques like X-ray crystallography or NMR spectroscopy would provide detailed insights .


Chemical Reactions Analysis

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide Tosylate may participate in various chemical reactions, such as nucleophilic substitutions, amidations, or cyclizations. Investigating its reactivity under different conditions is essential for understanding its behavior .


Physical And Chemical Properties Analysis

  • Safety Information : It carries warning labels (Hazard Statements: H302, H315, H320, H335) and should be handled with care .

Scientific Research Applications

Synthetic Studies and Intermediates

  • Synthesis of Related Compounds : Studies have explored the synthesis of compounds with structural similarities to N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate. For instance, methylation of certain derivatives leads to the formation of compounds with specific spectral properties, contributing to an understanding of molecular structure and behavior (Brown, Rae, & Sternhell, 1965).

  • Antitumor Drug Synthesis : The compound has been used in the synthesis of antitumor drugs like Sorafenib. The synthesis process highlights the potential of this compound in creating clinically significant medications (Yao Jian-wen, 2012).

  • Tosylation Studies : Research into tosylation, a key chemical process, involves derivatives of this compound. These studies provide insights into selective chemical reactions important in pharmaceutical synthesis (Khan & Hough, 1972).

Chemical Reactions and Catalysis

  • Catalytic Applications : The compound's derivatives have been studied in the context of catalysis, such as in palladium-catalyzed reactions. These studies contribute to the development of new synthetic methods for complex molecules (Cheng et al., 2014).

  • Complex Formation and Structural Analysis : Research includes the synthesis and characterization of complexes with metals like Pt, Pd, and Hg, using derivatives of this compound as ligands. This expands the understanding of organometallic chemistry and its applications (Kirsten et al., 2015).

Biological and Medicinal Applications

  • Radioligand Development for PET Imaging : Derivatives of this compound have been synthesized for use as radioligands in Positron Emission Tomography (PET), indicating its potential in medical imaging and diagnostics (Kil et al., 2014).

  • Synthesis of Polyimides : Research into the synthesis and characterization of polyimides with trifluoromethyl-substituted benzene, related to this compound, opens up possibilities in material science, particularly in the creation of organosoluble polymers (Liu et al., 2002).

Safety And Hazards

  • Precautionary Measures : Follow safety protocols, use appropriate protective gear, and handle in a well-ventilated area .

properties

IUPAC Name

4-methylbenzenesulfonic acid;N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.C7H8O3S/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3,(H,25,29)(H,27,28);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKWAXBKSICPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
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N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
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N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
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N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
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N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
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N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate

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